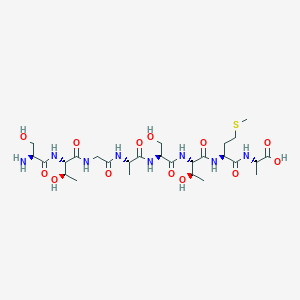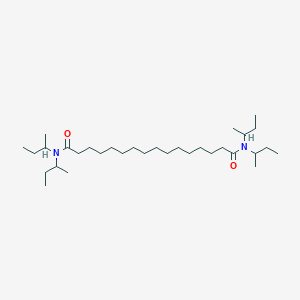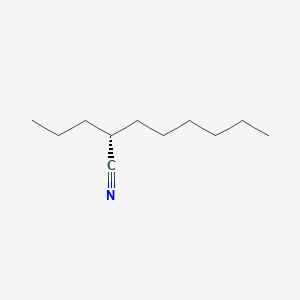
(2R)-2-propyloctanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-propyloctanenitrile is an organic compound with the molecular formula C11H21N It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-propyloctanenitrile typically involves the reaction of a suitable alkyl halide with a nitrile source. One common method is the nucleophilic substitution reaction where 2-propyloctyl bromide reacts with sodium cyanide (NaCN) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques like distillation and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-propyloctanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-propyloctanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-propyloctanenitrile depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-propyloctanenitrile: The enantiomer of (2R)-2-propyloctanenitrile, differing only in the spatial arrangement of atoms.
2-propyloctanoic acid: A carboxylic acid derivative of 2-propyloctane.
2-propyloctanamine: An amine derivative of 2-propyloctane.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the compound’s biological activity or chemical properties.
Propiedades
Número CAS |
807362-99-8 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
(2R)-2-propyloctanenitrile |
InChI |
InChI=1S/C11H21N/c1-3-5-6-7-9-11(10-12)8-4-2/h11H,3-9H2,1-2H3/t11-/m1/s1 |
Clave InChI |
JBUQQOGINNIJKP-LLVKDONJSA-N |
SMILES isomérico |
CCCCCC[C@@H](CCC)C#N |
SMILES canónico |
CCCCCCC(CCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


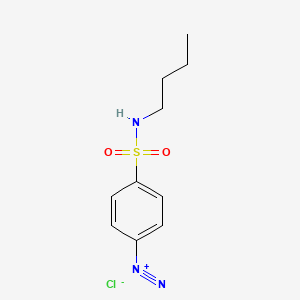

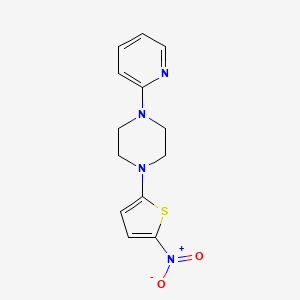
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
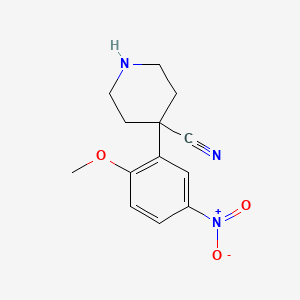

![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
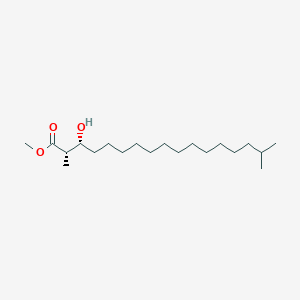
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
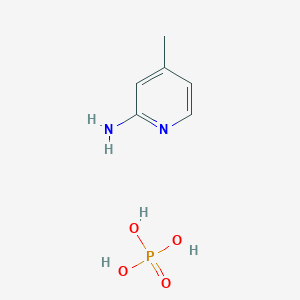
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
